Acide 3-amino-4-méthylpentanoïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

3-Amino-4-methylpentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role as a human metabolite and its involvement in metabolic pathways.

Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemicals.

Mécanisme D'action

Target of Action

3-Amino-4-methylpentanoic acid, also known as beta-leucine, is a positional isomer of L-leucine . It is naturally produced in humans via the metabolism of L-leucine by the enzyme leucine 2,3-aminomutase . This enzyme is the primary target of 3-Amino-4-methylpentanoic acid.

Mode of Action

The compound interacts with its target, the enzyme leucine 2,3-aminomutase, to metabolize L-leucine, an essential amino acid . This interaction results in the production of 3-Amino-4-methylpentanoic acid .

Biochemical Pathways

The biochemical pathway affected by 3-Amino-4-methylpentanoic acid is the metabolism of L-leucine . The compound is a product of this pathway, which is catalyzed by the enzyme leucine 2,3-aminomutase

Pharmacokinetics

Its metabolism involves the enzyme leucine 2,3-aminomutase . More research is needed to fully understand its pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of 3-Amino-4-methylpentanoic acid can be influenced by various environmental factors. These may include the presence of other metabolites, the pH of the environment, and the presence of the enzyme leucine 2,3-aminomutase . .

Analyse Biochimique

Biochemical Properties

3-Amino-4-methylpentanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is leucine 2,3-aminomutase, which catalyzes the conversion of L-leucine to 3-Amino-4-methylpentanoic acid This interaction is crucial for the proper metabolism of leucine and the maintenance of amino acid balance in the body

Cellular Effects

3-Amino-4-methylpentanoic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Amino-4-methylpentanoic acid can modulate the activity of signaling pathways involved in amino acid sensing and metabolism, thereby influencing cellular growth and differentiation . Moreover, it may impact gene expression by acting as a substrate or regulator for enzymes involved in epigenetic modifications, such as histone acetyltransferases and deacetylases.

Molecular Mechanism

The molecular mechanism of action of 3-Amino-4-methylpentanoic acid involves its interactions with various biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For example, 3-Amino-4-methylpentanoic acid may inhibit the activity of certain aminotransferases, thereby affecting amino acid metabolism . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions at the molecular level contribute to the compound’s overall effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-methylpentanoic acid can change over time. The compound is relatively stable under normal conditions, but it may degrade over extended periods or under specific environmental conditions Long-term studies have shown that 3-Amino-4-methylpentanoic acid can have sustained effects on cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of 3-Amino-4-methylpentanoic acid vary with different dosages in animal models. At low doses, the compound may have beneficial effects on amino acid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disruptions in metabolic pathways and cellular stress responses . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Amino-4-methylpentanoic acid exerts its optimal effects without causing harm.

Metabolic Pathways

3-Amino-4-methylpentanoic acid is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as leucine 2,3-aminomutase, which catalyzes its formation from L-leucine . Additionally, 3-Amino-4-methylpentanoic acid may influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in amino acid catabolism and anabolism. These interactions are essential for maintaining amino acid homeostasis in the body.

Transport and Distribution

Within cells and tissues, 3-Amino-4-methylpentanoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to various cellular compartments . The distribution of 3-Amino-4-methylpentanoic acid can affect its availability and activity, influencing its overall effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of 3-Amino-4-methylpentanoic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-Amino-4-methylpentanoic acid may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise roles in cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 3-amino-4-méthylpentanoïque peut être synthétisé par différentes méthodes. Une approche courante consiste à utiliser la L-leucine comme matière de départ, qui subit une transformation enzymatique par la leucine 2,3-aminomutase . Une autre méthode implique la synthèse chimique utilisant des intermédiaires comme l'acide 4-méthylpentanoïque, qui est ensuite aminé pour former le produit souhaité .

Méthodes de production industrielle : La production industrielle de l'this compound implique généralement des procédés de fermentation à grande échelle utilisant des micro-organismes génétiquement modifiés qui expriment la leucine 2,3-aminomutase. Cette méthode est préférée en raison de son efficacité et de sa rentabilité .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 3-amino-4-méthylpentanoïque subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Le groupe carboxyle peut être réduit pour former des dérivés alcools.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés.

Principaux produits :

Oxydation : Formation de dérivés oxo.

Réduction : Formation de dérivés alcools.

Substitution : Formation d'acides aminés substitués.

4. Applications de la recherche scientifique

L'this compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément de construction dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour son rôle en tant que métabolite humain et sa participation aux voies métaboliques.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec les récepteurs AMPA dans le cerveau. En tant que ligand de ces récepteurs, il joue un rôle dans la neurotransmission excitatrice, qui est cruciale pour les fonctions cognitives et la formation de la mémoire. Les effets du composé sont médiés par l'activation des récepteurs AMPA, conduisant à l'afflux d'ions calcium et à l'activation neuronale subséquente.

Composés similaires :

L-leucine : Un acide aminé essentiel impliqué dans la synthèse des protéines et la régulation métabolique.

Isoleucine : Un autre acide aminé essentiel ayant des fonctions métaboliques similaires.

Valine : Un acide aminé essentiel qui partage des similitudes structurales avec l'this compound.

Unicité : L'this compound est unique en raison de son interaction spécifique avec les récepteurs AMPA, ce qui le distingue des autres acides aminés similaires. Son rôle en tant qu'acide aminé non protéinogène et ses applications thérapeutiques potentielles mettent en évidence son unicité.

Comparaison Avec Des Composés Similaires

L-leucine: An essential amino acid involved in protein synthesis and metabolic regulation.

Isoleucine: Another essential amino acid with similar metabolic functions.

Valine: An essential amino acid that shares structural similarities with 3-amino-4-methylpentanoic acid.

Uniqueness: 3-Amino-4-methylpentanoic acid is unique due to its specific interaction with AMPA receptors, which distinguishes it from other similar amino acids. Its role as a non-proteinogenic amino acid and its potential therapeutic applications further highlight its uniqueness.

Propriétés

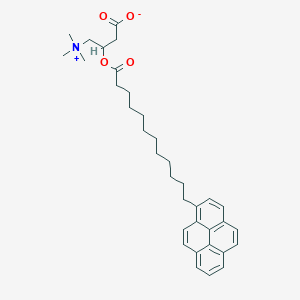

IUPAC Name |

3-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUJNGJDHCTUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863602 | |

| Record name | beta-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-54-7 | |

| Record name | β-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5699-54-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-amino-4-methylpentanoic acid impact the mTOR signaling pathway compared to leucine?

A: Research suggests that 3-amino-4-methylpentanoic acid exhibits only weak agonist activity on the mTOR signaling pathway compared to leucine. [] While leucine effectively stimulates the phosphorylation of 4E-BP1, a key indicator of mTOR activity, 3-amino-4-methylpentanoic acid shows significantly reduced potency. This difference highlights the importance of specific structural features in leucine for potent mTOR activation. You can find more details about this comparative study in the paper "Regulation of amino acid–sensitive TOR signaling by leucine analogues in adipocytes". []

Q2: Can Candida antarctica lipase A be used for selective deprotection of N-acylated 3-amino-4-methylpentanoic acid derivatives?

A: Yes, Candida antarctica lipase A (CAL-A) demonstrates remarkable chemoselectivity in hydrolyzing N-acylated tert-butyl esters of 3-amino-4-methylpentanoic acid. [] While CAL-A generally favors amide bond cleavage, its activity extends to subsequent tert-butyl ester hydrolysis in this specific case. This characteristic makes CAL-A a valuable tool for chemoselective deprotection strategies in organic synthesis. For a deeper understanding of this enzymatic activity, refer to "Acylation of β‐Amino Esters and Hydrolysis of β‐Amido Esters: Candida antarctica Lipase A as a Chemoselective Deprotection Catalyst." []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,4a-dimethyl-5,6,7,7a-tetrahydro-2H-cyclopenta[b]pyridin-4-yl)phenol](/img/structure/B1200009.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)